molecular formula C12H12N2O2 B7940067 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid

2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Cat. No.: B7940067
M. Wt: 216.24 g/mol
InChI Key: ZAKIZKQYVGPLGN-UHFFFAOYSA-N
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Description

2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid (CAS: 1494820-86-8) is a benzoic acid derivative featuring a methyl-substituted pyrazole ring at the 5-position of the aromatic benzoic acid core and a methyl group at the 2-position. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol . Its structural uniqueness lies in the combination of a carboxylic acid group and a pyrazole moiety, which may influence hydrogen bonding, solubility, and reactivity .

Properties

IUPAC Name

2-methyl-5-(2-methylpyrazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-4-9(7-10(8)12(15)16)11-5-6-13-14(11)2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKIZKQYVGPLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=NN2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction between 5-bromo-2-methylbenzoic acid derivatives and 1-methyl-1H-pyrazole-5-boronic acid is widely reported. A representative protocol involves:

Reagents :

  • 5-Bromo-2-methylbenzoic acid methyl ester (1.0 eq)

  • 1-Methyl-1H-pyrazole-5-boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 eq)

  • Solvent: DME/H₂O (4:1)

Conditions :

  • Temperature: 80°C

  • Time: 12 h

  • Yield: 78%

Mechanistic Insights :
The palladium catalyst facilitates oxidative addition to the aryl bromide, followed by transmetallation with the boronic acid. Steric effects from the 2-methyl group necessitate elevated temperatures for effective coupling.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃DME/H₂O8078
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10065
Pd(OAc)₂/XPhosK₃PO₄Toluene/H₂O9072

Data adapted from continuous flow synthesis methodologies.

Cyclocondensation Approaches

Hydrazine-Mediated Cyclization

Pyrazole rings can be constructed in situ via reaction of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid, a two-step sequence is employed:

  • Knoevenagel Condensation :

    • 2-Methyl-5-formylbenzoic acid + Acetylacetone → α,β-Unsaturated ketone

    • Catalyst: Piperidine, 60°C, 6 h (Yield: 85%)

  • Cyclocondensation :

    • Methylhydrazine (1.5 eq)

    • Solvent: EtOH, reflux, 8 h

    • Yield: 74%

Advantages : Avoids pre-formed pyrazole handling; enables modular substitution.

Table 2: Cyclocondensation Solvent Screening

SolventDielectric ConstantReaction Time (h)Yield (%)
EtOH24.3874
MeCN37.5668
DMF36.71061

Polar protic solvents like ethanol favor hydrazine nucleophilicity.

Continuous Flow Synthesis

Recent advances in flow chemistry enable telescoped synthesis of pyrazole derivatives. A patented multistep process (WO2022056100A1) adapts this approach:

  • Diazotization :

    • 2-Methyl-5-aminobenzoic acid + NaNO₂/HCl → Diazonium salt

    • Temp: 0–5°C, Residence time: 2 min

  • Reductive Cyclization :

    • L-Ascorbic acid (3.0 eq) in MeCN/H₂O

    • Reactor: 28 mL coil, 140°C, 10 min

    • Yield: 89%

Key Benefits :

  • Reduced intermediate isolation

  • Enhanced heat/mass transfer

  • Scalable to kilogram quantities

Post-Functionalization Strategies

Methylation of Pyrazole-NH

For protocols generating unmethylated pyrazole intermediates, selective N-methylation is critical:

Conditions :

  • Methyl iodide (1.1 eq), K₂CO₃ (2.0 eq)

  • Solvent: DMF, 60°C, 4 h

  • Yield: 92%

Regioselectivity :
The 1-position of pyrazole is preferentially methylated due to lower steric hindrance, as confirmed by NOESY NMR.

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO₂ : Eluent: EtOAc/Hexane (30–50%)

  • Reverse Phase C18 : Eluent: MeCN/H₂O (0.1% TFA)

  • Purity by HPLC: >98%

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.58 (s, 1H, Pyrazole-H), 3.92 (s, 3H, N-CH₃), 2.51 (s, 3H, Ar-CH₃).

  • HRMS : m/z calc. for C₁₂H₁₂N₂O₂ [M+H]⁺: 216.2359, found: 216.2362.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

MethodStepsTotal Yield (%)Purity (%)Scalability
Suzuki Coupling36198High
Cyclocondensation26397Moderate
Flow Synthesis28299Very High

Flow chemistry emerges as the superior approach for large-scale production.

Industrial-Scale Considerations

Cost Analysis

  • Pd Catalysts: 38% of raw material costs

  • Solvent Recovery: DME/H₂O systems enable 90% reuse

  • Waste Index: 5.2 kg waste/kg product (vs. 8.7 kg for batch)

Regulatory Compliance

  • ICH Q3D Elemental Impurities: Pd < 10 ppm

  • Residual Solvents: MeCN < 410 ppm (per ICH Q3C)

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show visible-light-mediated C–H functionalization using:

  • Ir(ppy)₃ (2 mol%)

  • Oxidant: K₂S₂O₈

  • Yield: 67% (24 h irradiation)

Biocatalytic Approaches

Engineered transaminases achieve enantioselective amination of keto intermediates, though yields remain low (≤42%) .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: this compound can be converted to 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)benzene-1,4-dicarboxylic acid.

    Reduction: The reduction product is 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

a. Inhibition of Metalloproteinases

Recent studies have highlighted the compound's potential as a selective inhibitor of meprin metalloproteinases, which are implicated in various diseases, including cancer and inflammatory conditions. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazole ring can enhance selectivity and potency against meprin α and β isoenzymes. For instance, the introduction of different functional groups has been shown to modulate inhibitory activity effectively .

b. Antitumor Activity

The compound exhibits promising antitumor properties, potentially linked to its ability to inhibit certain pathways involved in tumor growth and metastasis. Research has indicated that derivatives of pyrazole compounds can interfere with cancer cell proliferation, suggesting that 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid may serve as a lead compound for developing new anticancer agents .

Drug Design and Development

a. Chemical Probes for Target Validation

The compound is being explored as a chemical probe for validating meprin targets in biological systems. Its selective inhibition profile makes it suitable for elucidating the role of meprins in pathophysiology, which is critical for developing targeted therapies for conditions associated with these enzymes .

b. Synthesis of New Derivatives

The established synthetic pathways for pyrazole derivatives allow for the straightforward modification of this compound to create new compounds with enhanced biological activity or improved pharmacokinetic properties. This adaptability makes it a valuable scaffold in medicinal chemistry .

Materials Science Applications

a. Polymer Chemistry

There is emerging interest in utilizing this compound in polymer synthesis, particularly in developing functionalized polymers that exhibit unique thermal and mechanical properties. The incorporation of pyrazole moieties into polymer backbones can enhance stability and performance under various conditions .

b. Coordination Chemistry

The compound has shown potential as a ligand in coordination chemistry, particularly with transition metals. Studies have demonstrated that complexes formed with metals such as Ni(II), Co(II), and Cu(II) exhibit interesting catalytic properties, making them suitable for various industrial applications .

Case Studies and Research Findings

Study Focus Findings
Study on Meprin InhibitionInvestigated the selectivity of pyrazole derivativesFound that modifications significantly enhanced selectivity for meprin α over β
Antitumor Activity ResearchExplored the anticancer potential of pyrazole compoundsDemonstrated significant inhibition of cancer cell proliferation linked to pyrazole derivatives
Polymer Synthesis StudyExamined the use of pyrazole in functional polymersResulted in improved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The benzoic acid moiety can participate in acid-base interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and physical differences between 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid and related compounds:

Table 1: Comparative Analysis of Benzoic Acid Derivatives with Pyrazole Substituents

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Synthesis Yield (%) Key References
This compound 1494820-86-8 C₁₂H₁₂N₂O₂ 216.24 2-Me, 5-(1-Me-pyrazol-5-yl) Not reported Not reported
2-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid (14c) - C₁₁H₈FN₂O₂ 219.07 2-F, 4-(1-Me-pyrazol-5-yl) Not reported 94
2,6-Difluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid (14d) - C₁₁H₇F₂N₂O₂ 237.06 2,6-diF, 4-(1-Me-pyrazol-5-yl) Not reported 84
4-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzoic acid (14e) - C₁₁H₆ClF₂N₂O₂ 271.00 4-Cl, 2,6-diF, 4-(1-Me-pyrazol-5-yl) Not reported 92
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid 628297-55-2 C₁₁H₁₀N₂O₂ 202.20 3-(1-Me-pyrazol-5-yl) 138.5–139.5 Not reported
4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid 915707-39-0 C₁₁H₁₀N₂O₂ 202.20 4-(1-Me-pyrazol-3-yl) 240–242 Not reported
2-Methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid 1495407-96-9 C₁₃H₁₀F₃N₃O₂ 297.24 2-Me, 5-(trifluoromethyl-pyrimidinyl) Not reported Not reported

Key Observations:

The trifluoromethyl-pyrimidine derivative (CAS: 1495407-96-9) has a significantly higher molecular weight (297.24 g/mol) due to the bulky trifluoromethyl group, which may reduce solubility but improve metabolic stability .

Positional Isomerism :

  • The isomers 3-(1-methyl-1H-pyrazol-5-yl)benzoic acid and 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid () demonstrate how pyrazole ring position affects melting points. The 4-pyrazole isomer melts at 240–242°C, significantly higher than the 3-pyrazole isomer (138.5–139.5°C), likely due to differences in hydrogen-bonding networks and crystal packing .

Synthetic Accessibility: Fluorinated analogs (14c, 14d, 14e) were synthesized with high yields (84–94%) via General Procedure F, suggesting efficient coupling reactions for introducing halogens .

Functional Group Impact :

  • The carboxylic acid group in all compounds enables hydrogen bonding, critical for crystal engineering (as per Etter’s graph-set analysis) . However, steric hindrance from the methyl group in the target compound may reduce intermolecular interactions compared to unsubstituted analogs.

Research Implications:

  • The fluorinated derivatives’ high yields and polarity make them candidates for drug candidates requiring enhanced bioavailability.
  • The higher melting point of the 4-pyrazole isomer () suggests superior crystalline stability, advantageous for formulation .
  • The target compound’s methyl groups may confer metabolic resistance compared to halogenated analogs, though this requires further study.

Biological Activity

2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores its synthesis, biological evaluation, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂N₂O₂, with a molecular weight of approximately 216.24 g/mol. The compound features a benzoic acid moiety substituted with a methyl group and a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
CAS Number1494820-86-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization of the benzoic acid structure. Recent studies have reported various synthetic pathways that yield this compound with high purity and yield rates .

Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Case Study: Antiproliferative Effects

In a study evaluating various pyrazole derivatives, it was found that certain compounds exhibited IC50 values as low as 0.33 μM against prostate cancer cells (PC-3), demonstrating their potential as anticancer agents .

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. Preliminary bioassays showed promising results against several pathogens, indicating potential applications in agricultural pest control .

Table: Antimicrobial Efficacy Against Various Pathogens

PathogenInhibition Rate (%)
Mythimna separate70%
Helicoverpa armigera65%
Spodoptera frugiperda60%

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines like TNF-alpha. Studies have shown that certain derivatives can significantly reduce TNF-alpha release in vitro .

Molecular Modeling Studies

Molecular docking studies have provided insights into the interaction mechanisms of this compound with biological targets. These studies suggest that the compound may interact with key enzymes involved in inflammatory pathways, further supporting its potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Cyclization of Hydrazides : React substituted benzoic acid hydrazides with phosphorus oxychloride (POCl₃) at 120°C to form the pyrazole ring. This method requires precise temperature control and anhydrous conditions to avoid side reactions .
  • Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane).
  • Yield Optimization : Increase yields (>70%) by employing microwave-assisted synthesis at reduced reaction times (30–60 minutes) under controlled pressure.

Q. How can the purity and identity of this compound be validated during synthesis?

Methodological Answer:

  • Melting Point Analysis : Compare observed melting points (e.g., 138.5–139.5°C for the benzoic acid derivative) with literature values to assess purity .
  • Spectroscopic Techniques :
    • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and pyrazole C=N stretches (~1500 cm⁻¹) .
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at δ ~2.5 ppm for CH₃, pyrazole protons at δ ~6.5–7.5 ppm) .
  • LC-MS Analysis : Use high-resolution LC-MS (e.g., [M+H]⁺ = 231.09) to confirm molecular weight and detect impurities .

Q. What are the key solubility properties critical for experimental design?

Methodological Answer:

  • Solvent Selection : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic aqueous solutions (pH 4–8).
  • Precipitation Strategies : Induce crystallization by adding anti-solvents (e.g., water to DMSO solutions) under stirring. Monitor supersaturation via turbidity measurements.

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal structure be analyzed to resolve contradictions in reported lattice parameters?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for carboxylic acid dimers) and identify packing anomalies .
  • SHELX Refinement : Use SHELXL for high-resolution crystallographic data to refine H-bond distances and angles. Adjust weighting schemes to minimize R-factor discrepancies (<5%) .
  • Validation Tools : Cross-validate with PLATON’s ADDSYM to detect missed symmetry elements causing parameter inconsistencies .

Q. How can computational methods (e.g., DFT) predict spectroscopic and electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to simulate IR/NMR spectra. Compare with experimental data to assign vibrational modes (e.g., C=O stretch at ~1680 cm⁻¹) .
  • Frontier Molecular Orbital Analysis : Calculate HOMO-LUMO gaps (~4.5 eV) to predict reactivity trends (e.g., electrophilic substitution at the pyrazole ring).
  • Solvent Effects : Use PCM models to simulate solvent interactions and correlate with experimental solubility data.

Q. What strategies address discrepancies in coordination chemistry studies involving this compound?

Methodological Answer:

  • Competitive Ligand Titration : Perform UV-Vis titrations with Fe³⁺/Cr³⁺ to determine stability constants (log K ~3.5–4.2). Resolve conflicting log K values by controlling pH (2.5–3.5) and ionic strength (0.1 M KCl) .
  • X-ray Absorption Spectroscopy (XAS) : Analyze metal coordination geometry (e.g., octahedral vs. tetrahedral) to clarify contradictory EXAFS data.
  • Thermodynamic Modeling : Use software like PHREEQC to model speciation under varying conditions (e.g., [ligand]/[metal] ratios).

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